Cas no 14667-47-1 (methyl 2-aminopyridine-3-carboxylate)

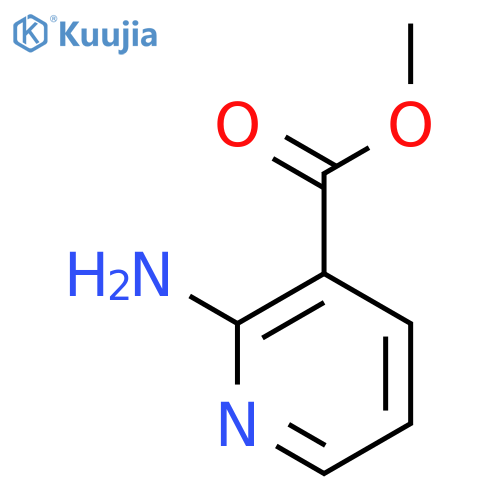

14667-47-1 structure

商品名:methyl 2-aminopyridine-3-carboxylate

methyl 2-aminopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-aminonicotinate

- 2-AMINO-NICOTINIC ACID METHYL ESTER

- RARECHEM AL BF 1234

- Methyl 2-aminopyridine-3-carboxylate

- 2-METHYL-4-(TRIFLUOROMETHYL)-5-AMINOTHIAZOLE

- 2-Aminonicotinic Acid Methyl Ester

- 2-Aminopyridine-3-carboxylic Acid Methyl Ester

- Methyl 2-aminonicoti

- Methyl 2-aminonicotite

- 2- aMinoMethyl nicotinate

- Methyl 2-amino-3-pyridinecarboxylate

- Methyl2-aminonicotinate,97%

- Methyl 2-aMinonicotinate, >95%

- 3-Pyridinecarboxylic acid, 2-amino-, methyl ester

- 2-aminonicotinic acid methylester

- Aminonicotinsauremethylester

- Z18385460

- M2125

- MFCD00128872

- (S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-2-CARBOXYLICACID

- InChI=1/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)

- NZZDEODTCXHCRS-UHFFFAOYSA-

- CS-M1170

- EN300-69947

- Methyl 2-aminopyridine-3-carboxylate, 97%

- DTXSID70325994

- 9P-032

- SCHEMBL167456

- NSC522516

- Methyl 2-amino-3-pyridine carboxylate

- AC-3584

- NSC-522516

- SR-01000538272-1

- BP-11927

- AKOS005071395

- SY007227

- 14667-47-1

- methyl 2-amino-nicotinate

- SB33717

- FT-0650114

- W-205641

- AM20070284

- HY-76735

- SR-01000538272

- BCP11523

- METHYL2-AMINONICOTINATE

- methyl 2-amino-pyridine-3-carboxylate

- ALBB-030657

- DB-011586

- STK768012

- pyridine, 2-amino-3-methoxycarbonyl-

- methyl 2-aminopyridine-3-carboxylate

-

- MDL: MFCD00128872

- インチ: InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)

- InChIKey: NZZDEODTCXHCRS-UHFFFAOYSA-N

- ほほえんだ: NC1N=CC=CC=1C(OC)=O

計算された属性

- せいみつぶんしりょう: 152.05900

- どういたいしつりょう: 152.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 65.2A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.238

- ゆうかいてん: 82.0 to 86.0 deg-C

- ふってん: 251.3℃ at 760 mmHg

- フラッシュポイント: 105.8℃

- 屈折率: 1.57

- PSA: 65.21000

- LogP: 1.03160

- ようかいせい: 未確定

methyl 2-aminopyridine-3-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315,H319,H335

-

警告文:

P261-P305

P351

P338-P302

P352-P321-P405-P501A - 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S22-S26-S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R20/21/22; R36/37/38

- セキュリティ用語:S22;S26;S36/37/39

methyl 2-aminopyridine-3-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 2-aminopyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007227-25g |

Methyl 2-Aminonicotinate |

14667-47-1 | >97% | 25g |

¥167.50 | 2024-07-09 | |

| abcr | AB225452-5 g |

Methyl 2-aminonicotinate, 97%; . |

14667-47-1 | 97% | 5g |

€83.40 | 2022-06-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021747-250g |

Methyl 2-aminonicotinate |

14667-47-1 | 98% | 250g |

¥2534 | 2023-04-15 | |

| eNovation Chemicals LLC | K11006-25g |

Methyl 2-Aminonicotinate |

14667-47-1 | 97% | 25g |

$120 | 2024-05-24 | |

| TRC | M286995-100g |

Methyl 2-Aminonicotinate |

14667-47-1 | 100g |

$ 620.00 | 2023-04-15 | ||

| eNovation Chemicals LLC | D970472-500g |

2-Amino-nicotinic acid methyl ester |

14667-47-1 | 95% | 500g |

$840 | 2024-07-28 | |

| Enamine | EN300-69947-1.0g |

methyl 2-aminopyridine-3-carboxylate |

14667-47-1 | 94% | 1.0g |

$26.0 | 2023-06-30 | |

| Enamine | EN300-69947-25.0g |

methyl 2-aminopyridine-3-carboxylate |

14667-47-1 | 94% | 25.0g |

$94.0 | 2023-06-30 | |

| ChemScence | CS-M1170-25g |

methyl 2-aminonicotinate |

14667-47-1 | 99.63% | 25g |

$52.0 | 2022-04-27 | |

| Chemenu | CM178117-100g |

Methyl 2-aminonicotinate |

14667-47-1 | 98% | 100g |

$176 | 2022-06-12 |

methyl 2-aminopyridine-3-carboxylate 関連文献

-

Jesús López-Molina,Cecilio Hernández-Rodríguez,Ricardo Guerrero-Lemus,Eugenio Cantelar,Ginés Lifante,Marta Mu?oz,Pilar Amo-Ochoa Dalton Trans. 2020 49 4315

14667-47-1 (methyl 2-aminopyridine-3-carboxylate) 関連製品

- 39658-41-8(2-amino-5-(ethoxycarbonyl)pyridin-1-ium)

- 5345-47-1(2-aminopyridine-3-carboxylic acid)

- 13362-26-0(ethyl 2-aminopyridine-3-carboxylate)

- 75353-50-3(Methyl 2-aminoquinoline-3-carboxylate)

- 886371-10-4(Methyl 2-amino-5-methylnicotinate)

- 36052-24-1(methyl 6-aminopyridine-3-carboxylate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14667-47-1)methyl 2-aminopyridine-3-carboxylate

清らかである:99%

はかる:250.0g

価格 ($):178.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:14667-47-1)Methyl 2-aminonicotinate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ